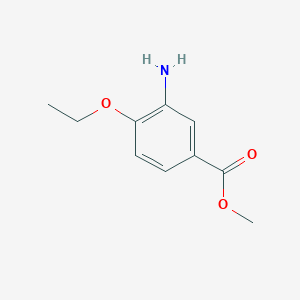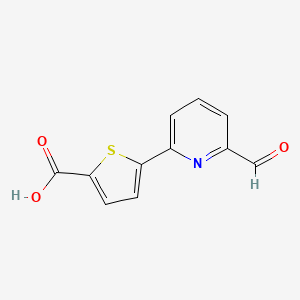
Ácido 5-(6-formilpiridin-2-il)tiofeno-2-carboxílico
Descripción general
Descripción
5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C11H7NO3S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest in recent years due to their potential biological activities . Thiophene-2-carboxylic acid, a related compound, can be prepared by the oxidation of thiophene-2-carboxaldehyde . Other synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Molecular Structure Analysis
The molecular structure of 5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid consists of a thiophene ring attached to a pyridine ring via a formyl group . The molecular weight of this compound is 233.248 Da .Chemical Reactions Analysis
Thiophene derivatives, including 5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid, can undergo a variety of chemical reactions. For instance, thiophene-2-carboxylic acid can undergo double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . Other reactions include condensation reactions and coupling reactions .Mecanismo De Acción
The mechanism of action of 5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid is not yet fully understood. However, it is believed that the sulfur and formyl functional groups of 5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid interact with the target molecules, forming a complex that is highly stable and resistant to hydrolysis. This complex is then able to bind to the target molecule, leading to the desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid are not yet fully understood. However, it has been shown to have a variety of effects, including the inhibition of protein synthesis, the inhibition of DNA replication, and the inhibition of cell proliferation. It has also been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid has several advantages as a reagent for laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. It is also relatively non-toxic, making it a safe reagent to use in the laboratory. However, 5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid has some limitations as a reagent. It is relatively expensive, and it is not soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for the use of 5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid in scientific research. One potential direction is the use of 5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid as a fluorescent marker for the detection of proteins, DNA, and other biomolecules. Another potential direction is the use of 5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid as a building block for the synthesis of a variety of polymers and materials. Finally, 5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid could be used as a precursor for the synthesis of a variety of organic compounds, such as thiophene-2-carboxamides, thiophene-2-carboxylates, and thiophene-2-carboxylic acids.
Aplicaciones Científicas De Investigación
Desarrollo de Semiconductores Orgánicos
Ácido 5-(6-formilpiridin-2-il)tiofeno-2-carboxílico: es un compuesto valioso en el desarrollo de semiconductores orgánicos . Su estructura molecular permite un transporte de carga eficiente, lo que lo hace adecuado para su uso en transistores de efecto de campo orgánico (OFET). Estos materiales son cruciales para el avance de la electrónica flexible, ofreciendo potencial para dispositivos ligeros y flexibles.
Fabricación de OLED
La capacidad del compuesto para conducir electricidad y su estabilidad bajo exposición a la luz lo convierten en un excelente candidato para la fabricación de diodos emisores de luz orgánicos (OLED) . Los OLED se utilizan en una variedad de aplicaciones de visualización e iluminación debido a su alta eficiencia y capacidad para producir colores brillantes y vivos.
Inhibición de la Corrosión
En la química industrial, los derivados del tiofeno, incluido el This compound, se exploran como inhibidores de la corrosión . Pueden formar capas protectoras en los metales, evitando el daño oxidativo y extendiendo la vida útil de varios componentes industriales.
Investigación Farmacológica
Los derivados del tiofeno exhiben una gama de propiedades farmacológicas. Compuestos como el This compound se estudian por sus posibles efectos anticancerígenos, antiinflamatorios y antimicrobianos . Esta investigación es vital para el desarrollo de nuevos medicamentos y tratamientos.
Síntesis de Compuestos Biológicamente Activos
El compuesto sirve como bloque de construcción en la síntesis de moléculas biológicamente activas . Sus sitios reactivos permiten diversas modificaciones químicas, lo que permite la creación de nuevos compuestos con posibles aplicaciones terapéuticas.
Aplicaciones en Ciencia de Materiales
Debido a su estabilidad térmica y sus propiedades electrónicas, el This compound también se utiliza en la investigación de ciencia de materiales . Contribuye al desarrollo de nuevos materiales con propiedades eléctricas y mecánicas específicas, que pueden utilizarse en una amplia gama de tecnologías.
Propiedades
IUPAC Name |
5-(6-formylpyridin-2-yl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3S/c13-6-7-2-1-3-8(12-7)9-4-5-10(16-9)11(14)15/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBKTJYWJNEFOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=C(S2)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


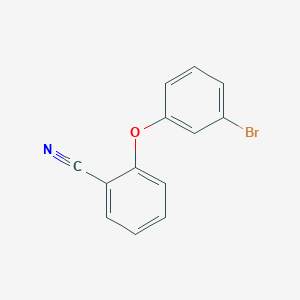
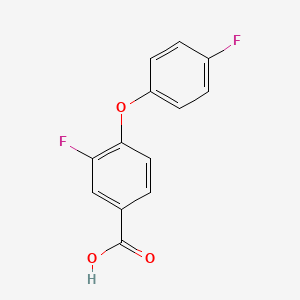
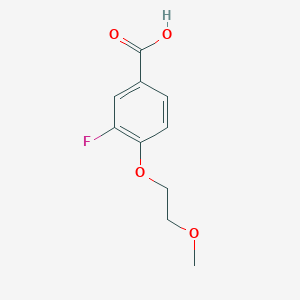
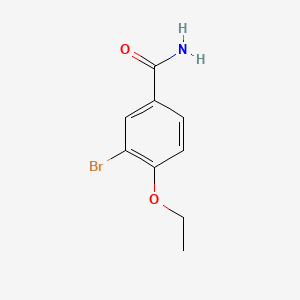
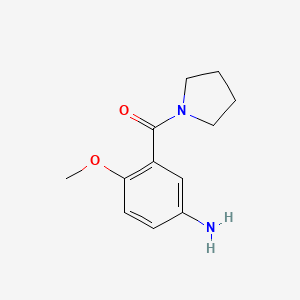
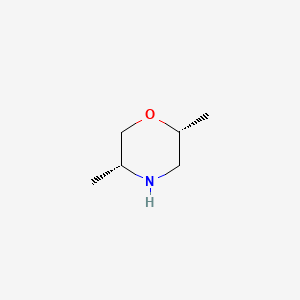
![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1385938.png)
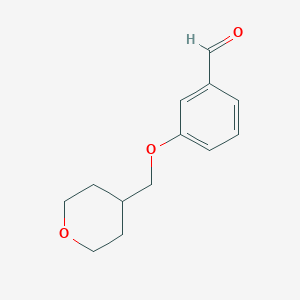
![2-[3-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1385941.png)
amine](/img/structure/B1385942.png)
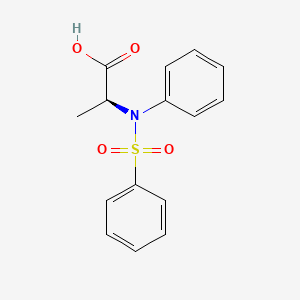
amine](/img/structure/B1385944.png)
